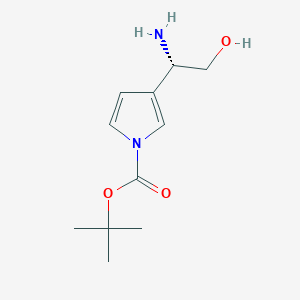
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl group, an amino group, and a hydroxyethyl group attached to a pyrrole ring, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of (S)-(+)-2-Amino-1-propanol as a starting material, which undergoes a series of reactions to introduce the tert-butyl and pyrrole groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl and pyrrole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Amino-1-propanol: A precursor used in the synthesis of the target compound.
3-Amino-2-hydroxybutanoic acids: Structurally similar compounds with different functional groups.
Uniqueness
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its chiral nature also makes it valuable for studying stereochemistry and developing enantioselective processes.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-13)9(12)7-14/h4-6,9,14H,7,12H2,1-3H3/t9-/m1/s1 |
InChI Key |
RFHGZYUJTVQQCA-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















